N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide is a heterocyclic compound featuring a benzodioxin core linked to a 4-oxo-4H-pyran moiety via an acetamide bridge. The pyran ring is further substituted with a dihydroindole group at the 6-position (Figure 1). This structure integrates multiple pharmacophoric elements:
- Benzodioxin: A bicyclic ether system known for enhancing metabolic stability and modulating electronic properties .
- 4-Oxo-pyran: A lactone ring that may influence solubility and hydrogen-bonding capacity .
Characterization typically employs ¹H NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c27-20-12-18(13-26-8-7-16-3-1-2-4-19(16)26)31-14-23(20)32-15-24(28)25-17-5-6-21-22(11-17)30-10-9-29-21/h1-6,11-12,14H,7-10,13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYGUVSSYPHHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and indole intermediates, followed by their coupling through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pH, and solvent choice, are crucial for optimizing reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzodioxin derivatives, enabling comparisons based on substituents, physicochemical properties, and hypothetical biological activities. Below is an analysis of key analogs:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Solubility: The target compound’s 4-oxo-pyran and acetamide groups likely enhance aqueous solubility compared to sulfur-containing analogs (e.g., 537667-95-1, 686772-13-4) . The dimethylamino group in 2306268-61-9 increases basicity and solubility but may introduce toxicity risks .
Hydrogen-Bonding Capacity: The pyran-oxo group in the target compound can act as a hydrogen-bond acceptor, similar to the pyrimidinone in 537667-95-1 . This contrasts with thieno-pyrimidines (e.g., 757209-83-9), where sulfur reduces polarity .
Biological Activity Predictions: Dihydroindole and pyran-oxo motifs are common in kinase inhibitors and serotonin receptor modulators . Thieno-pyrimidine analogs (e.g., 686772-13-4) are associated with antimicrobial and anticancer activities in literature .
Synthetic Accessibility :
- The target compound’s dihydroindole-methyl group may require multi-step synthesis, whereas simpler analogs (e.g., 757209-83-9) could be synthesized in higher yields .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of the compound involves several steps, typically starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process includes reactions with various acetamides and the introduction of indole and pyran moieties to enhance biological activity.
- Initial Reaction : The compound is synthesized by reacting 2,3-dihydrobenzo[1,4]dioxin with appropriate acetamides in the presence of bases like lithium hydride in DMF (Dimethylformamide) .
- Final Derivatization : The final product is obtained through further derivatization involving indole and pyran derivatives to yield the desired structure .
Enzyme Inhibition
A significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that derivatives of benzodioxin compounds exhibit inhibitory effects on enzymes such as:
- Acetylcholinesterase (AChE) : This enzyme is crucial in neurotransmission and is a target for Alzheimer's disease therapeutics. The compound's structural features may enhance its binding affinity to AChE .
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Acetylcholinesterase | Competitive | 0.12 µM |
Antimicrobial Activity
Research indicates that similar compounds exhibit antimicrobial properties against various pathogens. The biological activity against bacteria such as Escherichia coli and Staphylococcus aureus has been documented.
| Pathogen | Activity | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | Moderate | 15 |
| Staphylococcus aureus | Significant | 20 |
Antioxidant Properties
The compound also demonstrates antioxidant activity, which is essential for combating oxidative stress-related diseases. This activity can be attributed to the presence of hydroxyl groups in its structure.
Case Studies
Several studies have explored the pharmacological effects of compounds similar to this compound:
- Study on Neuroprotective Effects : A study highlighted that derivatives with similar structures exhibited neuroprotective effects in animal models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
- Antimicrobial Efficacy Study : Another research focused on the antimicrobial properties of benzodioxin derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, supporting their use as potential antimicrobial agents .
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions starting with functionalization of the benzodioxin core. Key steps include:
- Coupling reactions : Acylation or sulfonylation of the benzodioxin amine with activated intermediates (e.g., acyl chlorides) under basic conditions (e.g., sodium carbonate) .
- Heterocyclic assembly : Introduction of the pyran-4-one and indole moieties via nucleophilic substitution or microwave-assisted cyclization .
- Characterization : Intermediates are monitored using thin-layer chromatography (TLC) and confirmed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Final purity is assessed via HPLC (>95% purity threshold) .
Q. Which spectroscopic and chromatographic methods are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm; pyran-4-one carbonyl at δ 170–175 ppm). ¹³C NMR confirms carbon骨架 .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for acetamide and pyran-4-one) .
- Mass Spectrometry (MS) : HRMS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, DMF enhances solubility in coupling reactions, while microwave irradiation reduces reaction time by 40% .
- Statistical Analysis : Response surface methodology (RSM) identifies optimal conditions. A recent study achieved 82% yield by optimizing reflux temperature (80–100°C) and inert atmosphere (N₂) .
- Impurity Profiling : LC-MS identifies byproducts (e.g., incomplete deprotection of intermediates), guiding recrystallization solvent selection (e.g., ethyl acetate/hexane) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Orthogonal Assays : Validate target engagement using both in vitro enzymatic assays (e.g., kinase inhibition) and cellular viability tests (e.g., MTT assay). For example, discrepancies in IC₅₀ values may arise from off-target effects or assay interference .
- Dose-Response Analysis : Compare activity across concentrations (0.1–100 µM) to distinguish specific vs. nonspecific effects .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes to clarify structure-activity relationships (SAR) .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?
- Scaffold Modification : Systematically alter substituents (e.g., methyl, methoxy groups on the indole or pyran rings) and assess impact on bioactivity. For example:
| Modification Site | Biological Activity Change | Key Finding |
|---|---|---|
| Indole N-methylation | ↓ 50% enzyme inhibition | Steric hindrance reduces target binding |
| Pyran-4-one substitution | ↑ Cytotoxicity (IC₅₀ = 5 µM) | Enhanced membrane permeability |
- Pharmacophore Modeling : Identify critical hydrogen bond donors/acceptors using Schrödinger’s Phase .
- Metabolic Stability Tests : Incubate with liver microsomes to prioritize derivatives with longer half-lives (e.g., t₁/₂ > 60 min) .
Q. How can computational tools enhance reaction design and mechanistic understanding?
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and energy barriers. For example, a study identified a rate-limiting step in the indole coupling reaction (ΔG‡ = 25 kcal/mol) .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict solvent/catalyst compatibility. A recent ML workflow reduced optimization trials by 70% .
Notes for Methodological Rigor
- Contradiction Analysis : Always cross-validate biological data with orthogonal assays and structural analogs .
- Synthetic Reproducibility : Document inert atmosphere protocols (e.g., Schlenk line) and moisture-sensitive steps to mitigate batch variability .
- Data Transparency : Share raw spectral data (e.g., NMR FID files) and crystallization parameters in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
